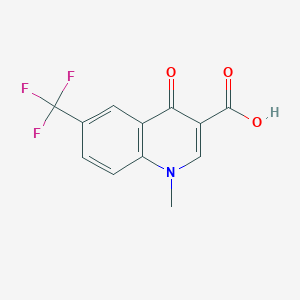

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 1217071-29-8

Cat. No.: VC4912166

Molecular Formula: C12H8F3NO3

Molecular Weight: 271.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217071-29-8 |

|---|---|

| Molecular Formula | C12H8F3NO3 |

| Molecular Weight | 271.195 |

| IUPAC Name | 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) |

| Standard InChI Key | QKLGBCYSOYKVQW-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (IUPAC name: 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid) belongs to the 4-quinolone family, a class of heterocyclic compounds renowned for their bioactivity. Its molecular formula is C₁₂H₈F₃NO₃, with a molecular weight of 283.19 g/mol. The compound’s structure features:

-

A quinoline backbone substituted with a methyl group at position 1.

-

A ketone group at position 4.

-

A trifluoromethyl (-CF₃) group at position 6.

Table 1: Comparative Molecular Properties of Related Quinolone Derivatives

The absence of a methyl group in the latter compound reduces its molecular weight by 26.02 g/mol, underscoring the impact of alkyl substitutions on physicochemical profiles .

Synthesis and Structural Modification

Key Reaction:

This route mirrors the synthesis of 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, where ester hydrolysis is critical .

Physicochemical Properties

Stability and Solubility

The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability but reducing aqueous solubility. Comparative data from analogs suggest:

-

Boiling Point: ~405°C (estimated from chloro-substituted analog ).

-

Density: ~1.5 g/cm³ (aligned with 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ).

-

pKa: The carboxylic acid group confers acidity (), facilitating salt formation for improved bioavailability .

Biological Activities and Mechanisms

Antiproliferative Effects

Quinolone derivatives exhibit potent antiproliferative activity via microtubule disruption and cell cycle arrest. The structurally related YJC-1 (a 2-phenyl-4-quinolone) inhibits A549 lung carcinoma cells () by stabilizing microtubules and upregulating p21, a cyclin-dependent kinase inhibitor . Although direct data on 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid are lacking, its structural similarity suggests analogous mechanisms, potentially enhanced by the electron-withdrawing -CF₃ group.

Pharmacological Applications

Drug Development

Quinolone-3-carboxylic acids are explored as:

-

CFTR Potentiators: Analogous compounds like quinolinone-3-carboxamides augment cystic fibrosis transmembrane conductance regulator (CFTR) function, offering therapeutic avenues for cystic fibrosis .

-

Anticancer Agents: Microtubule-targeting derivatives (e.g., YJC-1) demonstrate in vivo tumor suppression in murine models .

Table 2: Biological Activities of Selected Quinolone Derivatives

Comparative Analysis with Structural Analogs

Impact of Substituents

-

Trifluoromethyl vs. Chloro: The -CF₃ group in 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid increases electronegativity and metabolic stability compared to chloro-substituted analogs (e.g., 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) .

-

Methyl at Position 1: Enhances steric hindrance, potentially improving target selectivity over non-methylated variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume